Methyl 1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropane-1-carboxylate is a complex organic compound featuring a thiazole ring, a piperazine moiety, and a cyclopropane carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazole Ring Formation: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting 2-bromoacetophenone with thiourea under basic conditions to yield 2-amino-5-ethylthiazole.
Piperazine Derivative Synthesis: The next step involves the synthesis of the piperazine derivative. This is typically done by reacting 2-amino-5-ethylthiazole with 1,4-dibromobutane to form 1-(5-ethyl-1,3-thiazol-2-yl)piperazine.
Cyclopropane Carboxylate Ester Formation: The final step is the esterification of the cyclopropane carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl cyclopropane-1-carboxylate.
Coupling Reaction: The piperazine derivative is then coupled with the methyl cyclopropane-1-carboxylate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, methyl 1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropane-1-carboxylate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: N-alkylated or N-acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions of thiazole-containing molecules with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, methyl 1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropane-1-carboxylate could be explored for its potential therapeutic properties. Compounds with similar structures have shown promise as antimicrobial, antiviral, and anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropane-1-carboxylate would depend on its specific biological target. Generally, thiazole-containing compounds can interact with enzymes or receptors, modulating their activity. The piperazine moiety may enhance binding affinity to certain biological targets, while the cyclopropane ring can impart rigidity to the molecule, influencing its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[4-(5-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropane-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group on the thiazole ring.
Methyl 1-[4-(5-phenyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropane-1-carboxylate: Contains a phenyl group on the thiazole ring, which may alter its biological activity.
Uniqueness
Methyl 1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropane-1-carboxylate is unique due to the specific combination of functional groups and the presence of the cyclopropane ring, which can influence its chemical reactivity and biological properties. The ethyl group on the thiazole ring may also confer distinct steric and electronic effects compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-3-11-10-16-14(22-11)18-8-6-17(7-9-18)12(19)15(4-5-15)13(20)21-2/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWRLSYRYKDKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)N2CCN(CC2)C(=O)C3(CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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